molecular formula C8H19O4P B3275863 Phosphonic acid, P-(4-hydroxybutyl)-, diethyl ester CAS No. 63075-64-9

Phosphonic acid, P-(4-hydroxybutyl)-, diethyl ester

Cat. No. B3275863
CAS RN: 63075-64-9
M. Wt: 210.21 g/mol
InChI Key: FXBDCZBDYSUEAI-UHFFFAOYSA-N
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Description

Phosphonic acid, P-(4-hydroxybutyl)-, diethyl ester is a type of phosphine, which is a class of compounds that contain phosphorus . Phosphines are widely used in various fields, including transition metal catalysis and organocatalysis .


Synthesis Analysis

The synthesis of phosphines, including Phosphonic acid, P-(4-hydroxybutyl)-, diethyl ester, often involves the use of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach has been found to be a convenient synthetic route to known phosphines .


Chemical Reactions Analysis

Phosphines, including Phosphonic acid, P-(4-hydroxybutyl)-, diethyl ester, are known for their reactivity. They are often involved in nucleophilic attacks at a carbon atom of an electrophilic substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Phosphonic acid, P-(4-hydroxybutyl)-, diethyl ester are not directly available in the resources .

Safety And Hazards

The safety and hazards information for Phosphonic acid, P-(4-hydroxybutyl)-, diethyl ester is not directly available in the resources .

Future Directions

The future directions in the field of phosphines, including Phosphonic acid, P-(4-hydroxybutyl)-, diethyl ester, involve the design of new phosphines of various structures and the tuning of their properties . There is also a focus on the development of advanced synthetic approaches to P-stereogenic compounds .

properties

IUPAC Name

4-diethoxyphosphorylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBDCZBDYSUEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, P-(4-hydroxybutyl)-, diethyl ester

Synthesis routes and methods

Procedure details

Diethyl 4-(tert-butyldimethylsilyloxy)butylphosphonate (1.7 g, 5.25 mmol) was dissolved in 80% acetic acid (5 ml) and the resulting solution was stirred at 70° C. for 20 min. The reaction mixture was then allowed to cool and water (2 ml) was added. The resulting mixture was washed with hexane (3×5 ml) and chloroform (5×5 ml). The combined chloroform phase was washed with sat. aq. NaHCO3 (2×10 ml), water (1×10 ml) and the solvents were evaporated under vacuum. The residue was chromatographed on silica gel (eluted with chloroform: ethanol 96:4) to give the title compound as a colorless oil (1 g, 91%). 1H NMR:δH ((CD3)2SO), 1.22 (6H, t, J=7Hz, (OCH2CH3)2), 1.47 (4H, br.s, CH2CH2), 1.68 (2H, m, CH2P), 3.38 (2H, br.s, HOCH 2), 3.96 (4H, m, (OCH2CH3)2), 4.43 (1H, br.s, HOCH2, D2O exchangeable).
Name
Diethyl 4-(tert-butyldimethylsilyloxy)butylphosphonate
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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